N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid
Description
Structural Characterization of N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic Acid
Molecular Architecture and IUPAC Nomenclature
N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid is a heterocyclic compound with a fused bicyclic core. Its molecular formula is C₁₃H₁₆N₂O₄S , and its molecular weight is 296.34 g/mol . The IUPAC name reflects its structural components:
- 4,5,6,7-tetrahydro-benzo[b]thiophene : A bicyclic system comprising a benzene ring fused to a thiophene moiety, with partial saturation in the cyclohexene ring.
- 3-Carbamoyl substituent : A carbamoyl group (-CONH₂) attached to the 3-position of the tetrahydrobenzo[b]thiophene core.
- Succinamic acid moiety : A four-carbon chain with two carboxylic acid groups (succinic acid backbone) linked via an amide bond to the nitrogen atom of the tetrahydrobenzo[b]thiophene ring.
Key Structural Features
| Component | Description |
|---|---|
| Core | 4,5,6,7-Tetrahydrobenzo[b]thiophene |
| Substituents | 3-Carbamoyl, 2-succinamic acid |
| Functional Groups | Amide, two carboxylic acids |
| Stereochemistry | Partially saturated bicyclic system |
Synonyms and Identifiers
The compound is also known by the following names:
X-ray Crystallographic Analysis of the Tetrahydrobenzo[b]thiophene Core
The tetrahydrobenzo[b]thiophene moiety adopts a half-chair conformation in related crystal structures, as observed in analogs such as 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene. Key geometric parameters include:
| Parameter | Value |
|---|---|
| Dihedral Angle (Thiophene-Benzene) | 7.1–59.0° |
| Cyclohexene Ring Conformation | Half-chair (major)/chair (minor) |
| Sulfur-Adjacent Bond Lengths | ~1.76 Å (C–S) |
The sulfur atom in the thiophene ring is bonded to two adjacent carbons, forming a planar trigonal geometry. The tetrahydrobenzo[b]thiophene core exhibits π-π stacking interactions in the crystal lattice, with centroid distances of ~3.90 Å.
Conformational Analysis of the Succinamic Acid Moiety
The succinamic acid moiety (-CH₂CH₂CONH-) adopts gauche conformations due to steric and electronic factors. This preference is consistent with studies on succinic acid derivatives, where the gauche form is thermodynamically favored over the trans conformation due to reduced steric hindrance between the methylene groups.
Comparative Conformational Energies
| Conformer | Energy (kcal/mol) |
|---|---|
| Gauche | Lower (stable) |
| Trans | Higher (metastable) |
In the crystal structure, the succinamic acid chain likely adopts a folded geometry , with the carboxylic acid groups positioned for hydrogen bonding. Microwave-assisted synthesis of related succinamic acids has been reported to favor such conformations.
Intermolecular Hydrogen Bonding Patterns
The compound participates in O–H⋯O hydrogen bonding via its carboxylic acid groups. These interactions dominate the crystal packing, forming cyclic dimers or extended chains.
Hydrogen Bond Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| O–H⋯O | 1.5–2.5 | 150–180 |
| N–H⋯O | 2.0–2.5 | 120–170 |
Intriguingly, the carbamoyl group may engage in N–H⋯S interactions with adjacent sulfur atoms, though this remains unconfirmed in the absence of direct structural data.
Properties
IUPAC Name |
4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c14-12(19)11-7-3-1-2-4-8(7)20-13(11)15-9(16)5-6-10(17)18/h1-6H2,(H2,14,19)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANHAPIFVWUPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Direct Amidation
In this method, 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is reacted with an amine in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
- Reagents: 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, amine
- Coupling Agent: EDC or DCC
- Solvent: Dichloromethane or DMF
- Temperature: Room temperature to reflux
Yield: Typically yields around 70-85% depending on the reaction conditions.
Method 2: Hydrolysis of Esters
This method involves the hydrolysis of corresponding esters derived from 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
- Reagents: Ester of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
- Base: Potassium hydroxide or sodium hydroxide
- Solvent: Water or alcohol
- Temperature: Elevated temperatures (40°C)
Yield: Yields can reach up to 90% with proper optimization.
Method 3: Multi-step Synthesis
A more complex route may involve multiple steps including cyclization and functional group transformations. Starting from simpler precursors such as thiophenes or substituted aromatic compounds can lead to the desired product through a series of reactions including nitration and reduction.
- Synthesis of a precursor thiophene.
- Nitration to introduce functional groups.
- Reduction and subsequent amidation.
Yield: This method can vary significantly based on the efficiency of each step but can yield around 60-75% overall.
The following table summarizes the key aspects of each preparation method for N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid:
| Method | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|
| Direct Amidation | EDC/DCC, amine | Room temp to reflux | 70-85% |
| Hydrolysis of Esters | Ester form, KOH/NaOH | Elevated temp (40°C) | Up to 90% |
| Multi-step Synthesis | Various thiophenes | Multiple steps | 60-75% |
The preparation methods for this compound highlight the versatility in synthetic organic chemistry. Each method presents unique advantages and challenges regarding yield and complexity. Continued research into optimizing these methods could enhance the accessibility and application of this compound in pharmaceutical development.
Further studies could focus on:
- Optimization of reaction conditions to improve yields.
- Exploration of alternative synthetic routes that could simplify the process.
- Investigation into the biological activities and mechanisms of action of this compound and its derivatives.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[b]thiophene core can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: Reduction of the carbamoyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzo[b]thiophene, typically using halogenating agents or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The benzo[b]thiophene core can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of conductive polymers and organic semiconductors.
Biology and Medicine
Biochemistry: Used in the study of enzyme inhibition and protein-ligand interactions.
Industry
Agriculture: Potential use in the development of agrochemicals.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The benzo[b]thiophene core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Succinamic Acid vs.
Antitumor Potential:
- Ethoxycarbonyl Derivatives: Exhibit IC₅₀ values <10 µM against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cells .
- Fluorinated Analogues : Demonstrated enhanced metabolic stability in vitro, a critical factor for drug development .
Anti-inflammatory and Antimicrobial Activity:
Physicochemical Properties
| Property | Target Compound | Cyano Analogues | Ethoxycarbonyl Derivatives | Fluorinated Analogues |
|---|---|---|---|---|
| LogP (Predicted) | 1.2 | 2.1 | 2.8 | 3.0 |
| Aqueous Solubility | Moderate | Low | Very low | Low |
| Hydrogen Bond Donors | 3 | 2 | 2 | 1 |
Notes:
Unique Attributes of the Target Compound
- Carbamoyl Group: Enhances binding to enzymes or receptors via hydrogen bonding, a feature absent in cyano or ethoxycarbonyl analogs .
- Succinamic Acid Linkage : Provides a balance between hydrophilicity and structural flexibility, distinguishing it from rigid aromatic substituents in other derivatives .
- Synthetic Versatility : Serves as a precursor for further modifications, such as coupling with fluorinated or heterocyclic moieties .
Biological Activity
N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid is a compound that has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include readily available benzothiophene derivatives and reagents that facilitate the introduction of the carbamoyl and succinamic acid moieties. The synthetic pathway is crucial as it influences the purity and yield of the final product.
Antimicrobial Properties
Research has indicated that compounds related to benzothiophene exhibit notable antimicrobial activity. For instance, a study on similar derivatives showed varying degrees of activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 4 µg/mL to higher values depending on structural modifications . Although specific data for this compound is limited, its structural analogs suggest potential effectiveness against bacterial strains.
Cytotoxicity and Safety Profile
The cytotoxic effects of benzothiophene derivatives have been investigated in various cell lines. For example, a related compound demonstrated no cytotoxicity at concentrations up to 128 µg/mL when tested on A549 human lung carcinoma cells . This suggests that this compound may also possess a favorable safety profile.
Lipid Metabolism Regulation
Notably, some benzothiophene derivatives have been shown to influence lipid metabolism. A study highlighted a compound that inhibited the SREBP-1c pathway in diet-induced obesity models, leading to reduced hepatic lipid accumulation . While direct studies on this compound are scarce, its structural characteristics may allow for similar metabolic modulation.
Table: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Cell Line Tested | Notes |
|---|---|---|---|---|
| II.b | Antimicrobial | 4 | S. aureus | Effective against drug-resistant strains |
| ZJ001 | Lipid-lowering | N/A | HepG2 | Inhibits SREBP-1c pathway |
| III.e | Antimicrobial | ≥128 | S. aureus | Weak activity observed |
Case Study: Antimicrobial Efficacy
A comparative study involving related benzothiophene compounds demonstrated that structural modifications could significantly impact antimicrobial efficacy. The rigidity introduced by specific moieties was found to enhance activity against resistant bacterial strains . This finding suggests that optimizing the structure of this compound could yield compounds with improved antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid that influence its reactivity?
- The compound features a tetrahydrobenzo[b]thiophene core with a carbamoyl group at position 3 and a succinamic acid side chain (a succinic acid derivative linked via an amide bond).
- The carbamoyl group enables hydrogen bonding, critical for interactions with biological targets. The succinamic acid moiety introduces carboxylic acid and amide functionalities, influencing solubility and metabolic stability. The tetrahydro ring system reduces aromaticity, enhancing conformational flexibility for target binding .
Q. What synthetic routes are commonly employed to prepare this compound?
- Step 1 : Synthesis of the tetrahydrobenzo[b]thiophene core via Gewald reactions (e.g., microwave-assisted cyclization of ketones with cyanoacetates and sulfur, catalyzed by K₂CO₃) .
- Step 2 : Introduction of the carbamoyl group via nucleophilic acylation of 2-amino-tetrahydrobenzo[b]thiophene derivatives using carbamoyl chlorides or urea .
- Step 3 : Acylation with succinic anhydride under basic conditions (e.g., triethylamine in dry CH₂Cl₂) to attach the succinamic acid side chain. Purification via reverse-phase HPLC (method B, retention time ~2.89 min) or recrystallization ensures >95% purity .
Advanced Research Questions
Q. How can regioselective functionalization of the tetrahydrobenzo[b]thiophene core be achieved during derivative synthesis?
- Electron-directed regioselectivity : The carbamoyl group at position 3 deactivates the ring, directing electrophilic substitution to position 6.
- Protecting group strategies : Temporary protection of the carbamoyl group (e.g., with tert-butoxycarbonyl) allows selective acylation or sulfonation at the amino group .
- Microwave-assisted reactions : Enhance yields and selectivity in cyclization steps, reducing side products .
Q. What analytical techniques are critical for characterizing this compound?
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (M’ = 293.08) and detects isotopic patterns .
- Multinuclear NMR (¹H/¹³C) : Identifies key signals:
- ¹H NMR : δ 1.5–2.2 ppm (tetrahydro ring CH₂), δ 6.5–7.5 ppm (amide NH), δ 2.5–3.5 ppm (succinamic acid CH₂).
- ¹³C NMR : δ 170–175 ppm (carboxylic acid C=O), δ 165–170 ppm (amide C=O) .
- HPLC : Retention time (2.89 min, method B) and UV absorption (λ = 210–230 nm) validate purity .
Q. What contradictions exist in reported biological activities of similar tetrahydrobenzo[b]thiophene derivatives?
- Antitumor activity discrepancies : IC₅₀ values for analogues vary between studies (e.g., 1–10 μM in MCF-7 cells vs. 20–50 μM in SF-268 cells). These may arise from:
- Assay variability : Differences in cell culture conditions (e.g., serum concentration, incubation time).
- Impurity profiles : Byproducts from incomplete acylation or oxidation can skew results.
Q. How does the succinamic acid moiety influence pharmacokinetics compared to other acyl derivatives?
- Solubility : The carboxylic acid group enhances aqueous solubility (logP ~1.5 vs. ~2.8 for methyl esters), improving oral bioavailability.
- Metabolism : Susceptible to hydrolysis by esterases in plasma, shortening half-life compared to succinamide derivatives.
- Protein binding : Carboxylic acid increases binding to serum albumin (>80%), reducing free drug concentration. Comparative studies with methyl ester or benzyl amide derivatives are recommended .
Methodological Considerations
- Synthetic Optimization : Use one-pot reactions (e.g., simultaneous acylation and cyclization) to reduce steps and improve yields .
- Biological Assays : Prioritize in vitro models with high translational relevance (e.g., 3D tumor spheroids for antitumor testing) .
- Data Validation : Cross-reference spectral data (NMR, HRMS) with published analogues (e.g., compound D78 in ) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
